![molecular formula C24H18ClN5O2 B2483569 N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-27-4](/img/no-structure.png)

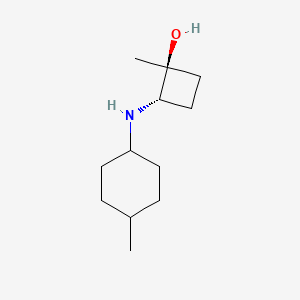

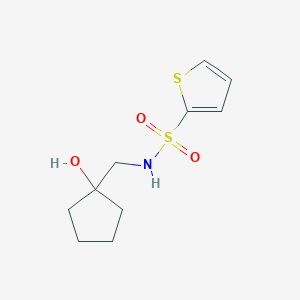

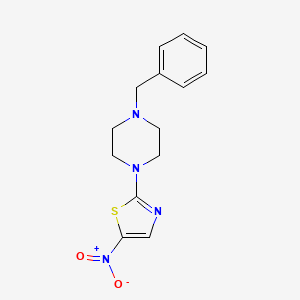

N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a broader class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities and potential therapeutic applications. These compounds typically exhibit a wide range of pharmacological properties, making them valuable in drug development and medicinal chemistry.

Synthesis Analysis

Synthesis of related compounds often involves multi-step reactions including ring-opening, cyclization, and substitution reactions. For example, the synthesis of triazolo[4,3-a]quinazolin-5(4H)-one derivatives has been achieved through processes involving ring-opening, cyclization, and Mannich reactions, providing a pathway to synthesize a variety of structurally related compounds (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed through spectroscopic methods like NMR, MS, and FT-IR, as well as X-ray crystallography. Density Functional Theory (DFT) calculations can also be used to predict and confirm molecular geometries, electrostatic potentials, and other electronic properties, offering insights into the molecule's reactivity and interactions with biological targets (Wu et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The compound has been a subject of various synthesis and biological activity studies. Research has demonstrated the synthesis of related 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, exploring their potential biological activities and acute toxicity through computer prediction models. These studies identified compounds with potential antineurotic activity, suggesting prospects for treating male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Antimicrobial Properties

Considerable research has been done on the antimicrobial properties of triazoloquinazoline derivatives. A study synthesized novel 1H-1,2,3-triazole-4-carboxamides and evaluated them against primary pathogens like Escherichia coli, Klebsiella pneumonia, and others. The compounds demonstrated selective action, with some showing potent antibacterial effects against pathogens like Staphylococcus aureus and antifungal activity against Candida albicans (Pokhodylo, Manko, Finiuk, et al., 2021).

Antibacterial Evaluation

Compounds related to N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide have been synthesized and evaluated for their antibacterial activities. For instance, a series incorporating 5-substituted 1,2,4-triazolo[4,3-c]quinazoline or 4-substituted thiazole showed good antibacterial potency (Gineinah, 2001).

Anticancer Activity

Recent studies have focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, revealing structural requirements essential for anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, offering a basis for the development of new anticancer agents (Reddy, Reddy, Reddy, et al., 2015).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-chlorobenzylamine with 3-methylbenzoyl chloride to form N-(4-chlorobenzyl)-3-methylbenzamide. This intermediate is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole and 8-chloroquinoline-5-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "3-methylbenzoyl chloride", "2-amino-4,5-dihydro-1,2,3-triazole", "8-chloroquinoline-5-carboxylic acid" ], "Reaction": [ "Step 1: React 4-chlorobenzylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to form N-(4-chlorobenzyl)-3-methylbenzamide.", "Step 2: React N-(4-chlorobenzyl)-3-methylbenzamide with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form an intermediate.", "Step 3: React the intermediate from step 2 with 8-chloroquinoline-5-carboxylic acid in the presence of a coupling agent such as DCC and a base such as triethylamine to form the final product, N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] } | |

Número CAS |

1031623-27-4 |

Nombre del producto |

N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |

Fórmula molecular |

C24H18ClN5O2 |

Peso molecular |

443.89 |

Nombre IUPAC |

N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C24H18ClN5O2/c1-14-3-2-4-16(11-14)21-22-27-24(32)19-10-7-17(12-20(19)30(22)29-28-21)23(31)26-13-15-5-8-18(25)9-6-15/h2-12,29H,13H2,1H3,(H,26,31) |

SMILES |

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride](/img/structure/B2483491.png)

![8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2483502.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2483506.png)

![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)